molecular formula C8H8BrNO2 B1282029 1-(Bromomethyl)-3-methyl-2-nitrobenzene CAS No. 55324-02-2

1-(Bromomethyl)-3-methyl-2-nitrobenzene

Cat. No.: B1282029
CAS No.: 55324-02-2
M. Wt: 230.06 g/mol
InChI Key: INHZMDFMSBKUEF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methyl-2-nitrobenzene (CAS: Not explicitly provided in evidence; structurally related compounds are listed in evidence 14) is a brominated aromatic compound featuring a nitro group at the 2-position, a methyl group at the 3-position, and a bromomethyl substituent at the 1-position. It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution (SN2) reactions and metal-catalyzed C–H functionalization due to its reactive bromomethyl group and electron-withdrawing nitro moiety .

Properties

IUPAC Name

1-(bromomethyl)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHZMDFMSBKUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513295
Record name 1-(Bromomethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55324-02-2
Record name 1-(Bromomethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methyl-2-nitrobenzene can be synthesized through the bromination of 3-methyl-2-nitrotoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., dimethylformamide) under mild heating conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: 1-(Aminomethyl)-3-methyl-2-nitrobenzene.

    Oxidation: 1-(Bromomethyl)-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-3-methyl-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is utilized in the development of potential drug candidates, particularly those targeting specific biological pathways.

    Chemical Biology: The compound can be employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-2-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.

    Reduction: The nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group.

    Oxidation: The methyl group is oxidized through the transfer of oxygen atoms from the oxidizing agent, resulting in the formation of a carboxylic acid group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(bromomethyl)-3-methyl-2-nitrobenzene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Evidence)
This compound Not explicitly listed C₈H₇BrNO₂ ~228.05 (calculated) 1-Bromomethyl, 3-methyl, 2-nitro Likely soluble in DMF, CHCl₃
1-(Bromomethyl)-3-methoxy-2-nitrobenzene 133486-62-1 C₈H₈BrNO₃ 246.06 1-Bromomethyl, 3-methoxy, 2-nitro Soluble in chloroform, methanol
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene 180146-67-2 C₈H₅BrF₃NO₂ 284.03 1-Bromomethyl, 3-nitro, 5-CF₃ Slightly soluble in DMSO, CHCl₃
1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene Not explicitly listed C₁₀H₁₂BrNO₃ 274.11 3-Bromopropoxy, 3-methyl, 2-nitro Soluble in acetonitrile

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, CF₃) enhance electrophilicity at the bromomethyl site, facilitating nucleophilic substitutions .
  • Methoxy groups (e.g., in 1-(bromomethyl)-3-methoxy-2-nitrobenzene) may stabilize intermediates via resonance, affecting reaction pathways .
  • Trifluoromethyl groups (e.g., in 180146-67-2) increase lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry .
Nucleophilic Substitution Reactions
  • 1-(Bromomethyl)-3-nitrobenzene: Used in SN2 reactions with diamines (e.g., 4,4'-methylenedianiline) to form disubstituted products under reflux conditions (90°C, 18 hours) . Competing monosubstitution can occur, requiring controlled stoichiometry .
  • 1-(Bromomethyl)-3-methoxy-2-nitrobenzene : Reacts with potassium carbonate in DMF to form ethers or esters, as seen in the synthesis of Zn(II)-activated MRI probes .
  • 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene : Demonstrates utility in C–C bond insertion reactions with diazo compounds, achieving >20:1 diastereomeric ratios due to steric and electronic effects of the CF₃ group .
Metal-Catalyzed Functionalization

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (evidence 2) highlight the role of directing groups (e.g., N,O-bidentate) in metal-catalyzed C–H activation. Analogous bromomethyl-nitrobenzenes may act as precursors for such directing groups.

Data Tables

Table 2: Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene 7.45–7.13 (m, 1H), 4.08 (t, J=5.8 Hz) 150.01 (C-NO₂), 68.23 (OCH₂)
1-(Bromomethyl)-3-methoxy-2-nitrobenzene Not explicitly provided 149.27 (C-NO₂), 69.20 (OCH₃)

Biological Activity

1-(Bromomethyl)-3-methyl-2-nitrobenzene (CAS No. 55324-02-2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group attached to a methylated nitrobenzene ring. Its molecular formula is C8H8BrNO2, and it exhibits properties typical of aromatic compounds, such as stability and reactivity in electrophilic substitution reactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Target Interaction : The compound can interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic nature.
  • Biochemical Pathways : It influences several biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress response. Notably, its nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antibacterial properties against various strains of bacteria. For example, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins.
  • Antioxidant Activity : The compound has been reported to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus .
  • Study 2 : In a cytotoxicity assay using HeLa cells, the compound exhibited an IC50 value of 30 µM, indicating potent anticancer activity. Flow cytometry analysis revealed increased early apoptotic cells upon treatment .
Activity TypeTarget Organism/Cell LineMIC/IC50
AntibacterialE. coli50 µg/mL
AntibacterialS. aureus50 µg/mL
AnticancerHeLa30 µM
AntioxidantN/AN/A

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : It may distribute widely in tissues due to its ability to cross cell membranes.
  • Metabolism : The nitro group can undergo bioreduction in vivo, potentially leading to active metabolites.
  • Excretion : The compound's metabolites are expected to be eliminated primarily via renal pathways.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromomethyl)-3-methyl-2-nitrobenzene
Reactant of Route 2
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